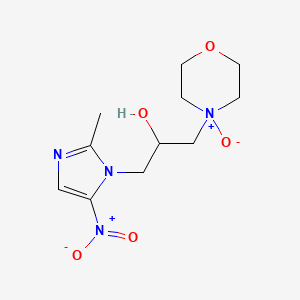

Morinidazole metabolite M4-1

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)-3-(4-oxidomorpholin-4-ium-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c1-9-12-6-11(14(17)18)13(9)7-10(16)8-15(19)2-4-20-5-3-15/h6,10,16H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAULXPQKVYYHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C[N+]2(CCOCC2)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1413431-46-5 | |

| Record name | Morinidazole, (morpholino-N-oxide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORINIDAZOLE, (MORPHOLINO-N-OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UM7KP9UNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways Leading to Morinidazole Metabolite M4 1

In Vitro Models for Studying M4-1 Biogenesis

Isolated Hepatocyte Cultures in M4-1 Metabolic Studies

Isolated hepatocytes are considered a gold standard in vitro tool for studying the metabolism of xenobiotics, including drugs like morinidazole (B1676747). These cells retain a high degree of metabolic activity characteristic of the liver, providing a reliable model for predicting in vivo metabolic pathways. Cryopreserved human hepatocytes, in particular, have become a routine experimental system for evaluating drug metabolism, including metabolite profiling and pathway identification.

While the primary research on morinidazole metabolism has utilized human liver microsomes (HLMs), the use of isolated hepatocyte cultures offers a more complete picture of cellular metabolism, encompassing both phase I and phase II enzymatic reactions, as well as the influence of cellular uptake and efflux transporters. Although specific studies detailing the use of isolated hepatocyte cultures for the exclusive investigation of morinidazole metabolite M4-1 formation are not extensively documented in the available literature, this in vitro system represents a critical methodology for such focused metabolic studies.

The application of isolated hepatocytes in the study of morinidazole would involve incubating the parent drug with these cells and subsequently analyzing the cell culture medium and cell lysates for the presence of metabolites, including M4-1. This approach allows for the characterization of the formation rate of M4-1 and the identification of the enzymes involved in its biotransformation.

Other Tissue or Cell-Based Models for M4-1 Metabolism

Beyond isolated hepatocytes, a variety of other tissue and cell-based models are available to investigate drug metabolism. These models offer different levels of complexity and can provide insights into specific aspects of biotransformation.

Recombinant Enzyme Systems: To pinpoint the specific enzymes responsible for the formation of a particular metabolite, researchers can use recombinant enzyme systems. These systems express a single drug-metabolizing enzyme, allowing for the direct assessment of its catalytic activity towards a drug substrate. For instance, to determine which CYP or UGT isoform is responsible for the formation of M4-1, morinidazole could be incubated with a panel of recombinant enzymes.

Advanced in vitro Models: The field of in vitro toxicology and drug metabolism is continuously evolving, with the development of more complex and physiologically relevant models. These include three-dimensional (3D) cell cultures, such as spheroids and organoids, and microphysiological systems, often referred to as "organ-on-a-chip" technology. These models aim to better mimic the architecture and function of the human liver, potentially providing more accurate predictions of in vivo metabolism. While the application of these advanced models to the specific study of this compound has not been reported, they represent the future direction of in vitro metabolic research.

The table below summarizes the key in vitro models and their applications in studying morinidazole metabolism, with a potential focus on M4-1.

| In Vitro Model | Description | Application in Morinidazole M4-1 Metabolism Studies |

| Isolated Hepatocyte Cultures | Primary liver cells that retain metabolic competence. | - Identification and quantification of M4-1 formation.- Elucidation of the complete biotransformation pathway leading to M4-1.- Investigation of the role of transporters in M4-1 disposition. |

| Human Liver Microsomes (HLMs) | Subcellular fractions containing key drug-metabolizing enzymes. | - Initial identification of M4-1 as a metabolite of morinidazole.- Kinetic studies of the enzymes involved in morinidazole metabolism. |

| Recombinant Enzyme Systems | Expression systems for individual drug-metabolizing enzymes. | - Pinpointing the specific CYP, UGT, or other enzymes responsible for the formation of M4-1. |

| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled cellular structures that mimic tissue architecture. | - Long-term metabolism studies of morinidazole.- More physiologically relevant assessment of M4-1 formation and potential downstream effects. |

| Microphysiological Systems (Organ-on-a-Chip) | Microfluidic devices that recreate the organ-level function. | - Dynamic studies of morinidazole metabolism and M4-1 formation under flow conditions.- Investigation of multi-organ interactions in morinidazole metabolism. |

Disposition and Further Metabolic Fate of Morinidazole Metabolite M4 1 Preclinical & in Vitro Investigations

Absorption and Distribution Studies of Morinidazole (B1676747) Metabolite M4-1 in Preclinical Models

Detailed preclinical data on the absorption and distribution specifically of Morinidazole metabolite M4-1 are not extensively available in the public domain. Research has predominantly focused on the parent compound, morinidazole, and its major circulating metabolites in humans, such as M8-1 and M8-2. However, general principles of drug metabolism and distribution observed in preclinical studies of similar compounds can offer some insights.

Tissue Distribution Profiles in Animal Models (e.g., Rodents, Non-Rodents)

Specific studies detailing the tissue distribution profiles of this compound in rodent or non-rodent models have not been identified in the reviewed literature. Preclinical pharmacokinetic studies for new chemical entities typically involve characterizing the distribution of the parent drug and its major metabolites into various tissues to understand their potential sites of action and accumulation. For the parent compound, morinidazole, studies in mice have shown distribution into the liver, kidney, plasma, lung, heart, and spleen medchemexpress.com. It is plausible that its metabolites, including M4-1, would also distribute to these and other tissues, but specific data quantifying the extent and rate of M4-1 distribution are not available.

Cellular Uptake and Subcellular Localization Studies of M4-1

In vitro studies specifically investigating the cellular uptake mechanisms and subcellular localization of this compound are not described in the available scientific literature. Such studies are crucial for understanding the intracellular fate of a metabolite and its potential to interact with subcellular targets.

Role of Transporters in M4-1 Disposition and Cellular Accumulation

The specific roles of uptake (Solute Carrier, SLC) and efflux (ATP-binding cassette, ABC) transporters in the disposition and cellular accumulation of this compound have not been elucidated. For other morinidazole metabolites, such as the sulfate (B86663) conjugate (M7) and N+-glucuronides (M8-1 and M8-2), involvement of organic anion transporters (OATs) has been identified. Specifically, M7 is a substrate for OAT1 and OAT3, while M8-1 and M8-2 are substrates for OAT3 medchemexpress.com. This suggests that transporter proteins are likely involved in the disposition of morinidazole metabolites in general, but the specific transporters that may interact with M4-1 remain to be investigated.

Subsequent Biotransformation of this compound

Information regarding the further metabolic fate of this compound is scarce. The metabolic pathways of the parent drug, morinidazole, have been studied, revealing several phase I and phase II metabolites. However, the subsequent biotransformation of its initial metabolites, including M4-1, is not well-documented in preclinical or in vitro settings.

Identification of Secondary Metabolites Derived from M4-1

No studies have been identified that report the isolation and structural characterization of secondary metabolites derived from the further metabolism of this compound. Identifying such metabolites would be essential for a complete understanding of the metabolic cascade of morinidazole.

Enzymatic Systems Involved in M4-1 Further Metabolism

The specific enzymatic systems that might be involved in the further biotransformation of this compound have not been identified. The metabolism of the parent compound, morinidazole, is known to proceed without significant involvement of the cytochrome P450 (CYP) system nih.gov. Instead, glucuronidation, catalyzed by enzymes such as UGT1A9 for the formation of M8-1 and M8-2, is a major pathway researchgate.netnih.gov. It is conceivable that phase II enzymes could also be involved in the further metabolism of M4-1, but specific experimental evidence is lacking. Studies with rat liver microsomes have been used to investigate the metabolism of other nitroimidazoles, which could be a potential avenue for future research on M4-1 nih.govresearchgate.netnih.gov.

Phase I Metabolic Pathways of M4-1 (e.g., Reductions, Hydroxylations)

Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions such as oxidation, reduction, and hydrolysis, rendering the molecule more polar. These reactions are often mediated by cytochrome P450 (CYP) enzymes.

Based on available preclinical and in vitro literature, specific Phase I metabolic pathways for the further biotransformation of this compound have not been extensively detailed. Studies on the parent compound, Morinidazole, show that its initial metabolism involves processes like demethylation, hydroxylation, and oxidation. However, once formed, M4-1 appears to be a relatively stable metabolite. Investigations into related nitroimidazole compounds, such as misonidazole, have shown that metabolic activation can occur via reduction of the nitro group under hypoxic conditions in in vitro cell cultures. While such reactions are fundamental to the bioactivity of the parent drug class, evidence of M4-1 undergoing significant subsequent Phase I transformations is limited in the current body of research.

Phase II Conjugation Pathways of M4-1 (e.g., Glucuronidation, Sulfation, Amidation)

Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to significantly increase its water solubility and facilitate excretion. For the parent drug, Morinidazole, the primary metabolic routes are Phase II conjugation reactions, specifically N+-glucuronidation and O-sulfation, to form major metabolites like M8-1, M8-2, and M7.

There is currently a lack of specific preclinical or in vitro data describing Phase II conjugation pathways for the M4-1 metabolite itself. The primary metabolic pathways identified for Morinidazole are direct conjugation of the parent drug. This suggests that metabolites like M4-1 may either be end-products not susceptible to further conjugation or that their conjugation occurs at a rate below the detection limits of the analytical methods used in the reported studies.

Reaction Mechanisms of M4-1 Further Biotransformation

The reaction mechanisms for the biotransformation of drug metabolites depend on their chemical structure and the enzymes they encounter. For nitroimidazole compounds, a key mechanism can be the reduction of the nitro group, which is often linked to the compound's mechanism of action. Other potential reactions could include oxidation of side chains or cleavage of rings, such as the morpholine (B109124) ring, a process observed in the metabolism of other drugs.

However, dedicated studies elucidating the specific reaction mechanisms involved in any further biotransformation of M4-1 are not available in the reviewed scientific literature. The focus of existing research has been on identifying the metabolites formed from the parent drug, Morinidazole, rather than the subsequent metabolic fate of each individual metabolite.

Elimination Pathways of this compound in Preclinical Systems

Elimination pathways are crucial for determining the clearance rate and potential for accumulation of drug metabolites. The primary routes of excretion for water-soluble compounds are through the kidneys (renal) and the liver (biliary).

Biliary Excretion Mechanisms and Enterohepatic Recirculation Potential

Biliary excretion is a process where drugs and their metabolites are transported from hepatocytes into the bile and subsequently eliminated via the feces. For some conjugated metabolites, this pathway can lead to enterohepatic recirculation, where the conjugate is hydrolyzed by gut microflora back to the parent compound or active metabolite, which is then reabsorbed into circulation.

While biliary excretion is a known elimination route for various drug metabolites, particularly glucuronide conjugates, specific preclinical studies quantifying the biliary excretion of this compound are not prominently featured in the available literature. For other compounds, conjugates excreted into the bile can be reabsorbed from the intestine, highlighting the importance of this pathway. The potential for M4-1 to undergo biliary excretion and enterohepatic recirculation remains an area for further investigation.

Renal Excretion Mechanisms and Transporter Involvement (Preclinical)

Renal excretion is a major elimination pathway for Morinidazole and its polar, conjugated metabolites. Clinical pharmacokinetic studies have strongly indicated that renal excretion is a critical clearance mechanism for M4-1. In studies involving patients with severe renal impairment, the plasma concentrations of M4-1 were found to be over seven times higher than in healthy individuals, with a corresponding 72% decrease in its renal excretion. This demonstrates a direct relationship between kidney function and the elimination of this metabolite.

The renal secretion of drug metabolites is often an active process mediated by transporters located on the basolateral and apical membranes of renal proximal tubular cells. In vitro studies using transporter-transfected cell lines have elucidated the mechanisms for other major Morinidazole metabolites. These studies revealed that the sulfate conjugate (M7) is a substrate for Organic Anion Transporter 1 (OAT1) and OAT3, while the N+-glucuronide conjugates (M8-1 and M8-2) are substrates for OAT3.

While Morinidazole itself was not identified as a substrate for these transporters, its key metabolites rely on them for active renal secretion. Given that M4-1 is cleared by the kidneys, it is plausible that its excretion is also mediated by renal uptake and/or efflux transporters, such as those in the OAT family or Multidrug and Toxin Extrusion (MATE) proteins. The significant accumulation of M4-1 in patients with renal impairment suggests that impairment of these transporter functions could be a key factor.

| Metabolite | Transporter Substrate | Reference |

|---|---|---|

| M7 (Sulfate Conjugate) | OAT1, OAT3 | |

| M8-1 (S-N+-glucuronide) | OAT3 | |

| M8-2 (R-N+-glucuronide) | OAT3 | |

| Morinidazole (Parent) | Not a substrate for OAT1, OAT3, OCT2 |

Preclinical Pharmacokinetic Modeling and Simulation for this compound

Preclinical pharmacokinetic (PK) modeling and simulation are computational tools used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. These models can help anticipate drug behavior in vivo and inform the design of further studies.

Specific preclinical pharmacokinetic models exclusively for the M4-1 metabolite are not described in the reviewed literature. However, population pharmacokinetic (PPK) models have been developed for the parent drug, Morinidazole. For instance, a one-compartment model was used to describe the pharmacokinetics of Morinidazole in patients with hepatic impairment, identifying covariates that influence its clearance and volume of distribution.

Furthermore, physiologically based pharmacokinetic (PBPK) models have been successfully applied to the related nitroimidazole drug, metronidazole, and its primary metabolite. These sophisticated models can incorporate data on age-dependent changes in enzyme abundance (e.g., CYP2A6, CYP3A7) to predict the metabolite-to-parent ratio across different populations, such as pediatrics. A similar PBPK modeling approach could be theoretically applied to M4-1 in preclinical species to simulate its disposition, predict tissue concentrations, and understand the impact of physiological variables like renal function on its clearance, thereby integrating its known reliance on renal elimination pathways.

No Publicly Available Data on this compound

Despite a comprehensive review of scientific literature, no specific data or research findings currently exist in the public domain for a chemical compound identified as "this compound."

Extensive searches of scholarly databases and scientific publications have yielded no information regarding the disposition, metabolic fate, or pharmacokinetic properties of a metabolite of morinidazole designated as M4-1. The available research on the metabolism of morinidazole details other metabolites, but M4-1 is not mentioned.

Therefore, it is not possible to provide an article on the compartmental and non-compartmental analysis or the physiologically based pharmacokinetic (PBPK) modeling of this compound. These analyses require foundational data on the compound's behavior in preclinical and in vitro systems, none of which is available in published literature.

It is possible that "M4-1" is an internal, proprietary designation used within a research organization and has not been disclosed publicly. Without any primary or secondary research data, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Pharmacodynamic and Biological Activity Investigations of Morinidazole Metabolite M4 1 in Vitro & Preclinical

Molecular Target Identification and Interaction Profiling of M4-1

Comprehensive studies dedicated to identifying the specific molecular targets and interaction profiles of morinidazole (B1676747) metabolite M4-1 are not extensively documented in peer-reviewed literature.

Receptor Binding Assays and Ligand-Binding Studies

Information regarding receptor binding assays and ligand-binding studies conducted specifically with morinidazole metabolite M4-1 is not available in the public domain.

Enzyme Inhibition or Activation Studies by M4-1 (In Vitro)

Detailed in vitro studies on the potential of this compound to inhibit or activate specific enzymes have not been published.

Protein-Protein Interaction Analysis

There is no available data from protein-protein interaction analyses involving this compound.

Cellular Pharmacodynamics of this compound

The cellular pharmacodynamics of this compound, including its antimicrobial or antiparasitic effects and mechanism of action at a cellular level, remain an area with limited specific research findings. While the parent compound, morinidazole, has demonstrated broad-spectrum antimicrobial activity, the contribution and specific activity of the M4-1 metabolite require further investigation. nih.gov

In Vitro Cellular Assays for Biological Response (e.g., Antiparasitic, Antimicrobial)

Specific data from in vitro cellular assays to determine the biological response of this compound against parasites or microbes are not detailed in the available scientific literature. For context, the parent drug morinidazole has shown in vitro activity against various anaerobic bacteria. nih.gov The minimum inhibitory concentration (MIC) values for morinidazole against several anaerobic strains are presented below.

| Anaerobic Bacteria | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Bacteroides fragilis | 1-8 | 2 | 4 |

| Prevotella spp. | 1-4 | 1 | 2 |

| Peptostreptococcus spp. | 2-8 | 4 | 8 |

| Clostridium perfringens | 1-4 | 1 | 2 |

| Data based on the activity of the parent compound, morinidazole. nih.gov |

Mechanistic Studies in Cell Lines and Primary Cell Cultures

Mechanistic studies in cell lines or primary cell cultures aimed at elucidating the specific mode of action of this compound have not been reported.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature has revealed a significant lack of specific data for a compound identified as "this compound." While the parent drug, morinidazole, a next-generation 5-nitroimidazole antimicrobial agent, has been studied for its metabolic fate, detailed pharmacodynamic and biological activity investigations for a metabolite specifically designated as M4-1 are not present in publicly accessible research.

Morinidazole is known to undergo extensive metabolism in humans. The primary metabolic pathways identified in pharmacokinetic studies are N+-glucuronidation and O-sulfation. nih.gov This leads to the formation of major metabolites such as S-morinidazole glucuronide (M8-1), R-enantiomer glucuronide (M8-2), and a sulfate (B86663) conjugate (M7), which are the main components eliminated through renal excretion. nih.govnih.gov

While some studies mention a metabolite labeled "M4," this is in the context of the metabolism of alectinib (B1194254), an anaplastic lymphoma kinase inhibitor, and there is no established connection to morinidazole. researchgate.netresearchgate.net The available literature on morinidazole does not characterize a metabolite named M4-1, nor does it provide the specific data required to detail its biological activities as requested.

Consequently, information regarding the specific impact of a this compound on cellular signaling pathways, its gene expression modulation, preclinical efficacy, dose-response relationships, or structure-activity relationship is not available. Comparative studies of its biological activity against the parent drug morinidazole or other identified metabolites have also not been published.

For related compounds in the nitroimidazole class, such as metronidazole, metabolites have been shown to possess some biological activity. For instance, the hydroxy metabolite of metronidazole exhibits a notable percentage of the parent drug's antimicrobial activity. nih.govnih.gov However, these findings are specific to metronidazole and cannot be extrapolated to uncharacterized metabolites of morinidazole.

Advanced Analytical Methodologies for Morinidazole Metabolite M4 1

Chromatographic Separation Techniques for M4-1 Bioanalysis

Effective bioanalysis of Morinidazole (B1676747) metabolite M4-1 hinges on its efficient separation from the parent drug, other related metabolites, and endogenous components present in biological samples like plasma and urine. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstone techniques for achieving this separation.

UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures. This results in markedly improved resolution, sensitivity, and speed of analysis. In the comprehensive metabolic profiling of Morinidazole in humans, UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) has been the method of choice, enabling the successful separation and detection of ten different metabolites, including M4-1, in plasma and urine samples nih.govresearchgate.net.

The primary advantage of UPLC in this context is its ability to generate sharp, narrow peaks, which is crucial for resolving structurally similar compounds. This high resolving power is particularly important for differentiating diastereomers, such as M4-1 and M4-2 (a stereoisomer of M4-1), which were both detected in urine researchgate.net. While HPLC methods have been developed for Morinidazole and some of its other metabolites, the superior performance of UPLC is generally required for complex metabolic studies involving multiple isomers nih.govresearchgate.net.

Developing a robust chromatographic method for M4-1 requires careful optimization to ensure it is resolved from other metabolites (e.g., M1, M2, M3, M4-2, M5-M8) and interfering substances from the biological matrix nih.govresearchgate.net. Key aspects of method development include:

Sample Preparation: Initial extraction of M4-1 from plasma or urine is critical. Techniques like protein precipitation or solid-phase extraction (SPE) are commonly employed to remove proteins and other macromolecules that could interfere with the analysis nih.govnih.gov.

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over the course of the analysis, is typically necessary. This allows for the effective separation of a wide range of compounds with varying polarities, from the parent drug Morinidazole to its various metabolites, within a single chromatographic run nih.gov.

Selectivity: The method must be selective for M4-1, meaning the chromatographic peak corresponding to M4-1 should be free from any co-eluting interferences. This is verified during method validation by analyzing blank matrix samples to ensure no endogenous peaks appear at the retention time of M4-1.

The choice of stationary phase (column chemistry) and mobile phase is paramount for achieving the desired separation.

Column Chemistries: Reversed-phase chromatography is the most common mode used for this type of analysis. C18 (octadecylsilane) columns are widely utilized due to their versatility and ability to separate moderately polar compounds like Morinidazole metabolites nih.govnih.gov. The Acquity UPLC BEH C18 column (1.7 µm particle size) is an example of advanced column technology that provides excellent separation efficiency and has been used in the analysis of related nitroimidazole compounds nih.gov.

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (often water with a modifier like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) nih.gov. Formic acid is added to control the pH and improve the ionization of the analytes for subsequent mass spectrometric detection. The gradient profile, flow rate, and column temperature are meticulously optimized to maximize the resolution between M4-1 and adjacent peaks, particularly its diastereomer M4-2 mdpi.com.

Table 1: Typical UPLC Parameters for Nitroimidazole Metabolite Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) | Provides high-efficiency separation of moderately polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acidifier improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes from the column. |

| Elution Mode | Gradient | Allows for separation of multiple compounds with varying polarities in a single run. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for small particle size columns to maintain high efficiency. |

| Injection Volume | 1 - 10 µL | Small volumes are used to prevent column overloading and peak distortion. |

Mass Spectrometric Detection and Characterization of M4-1

Following chromatographic separation, mass spectrometry (MS) serves as a powerful detector for the sensitive quantification and definitive structural characterization of metabolite M4-1. Its ability to provide molecular weight and structural information is essential for identifying metabolites from complex biological extracts.

Tandem mass spectrometry (MS/MS) is a critical tool for elucidating the structure of metabolites. In this process, the precursor ion (the ionized M4-1 molecule) is selected and then fragmented by collision with an inert gas. The resulting product ions are measured, creating a fragmentation spectrum that acts as a structural fingerprint.

In the analysis of M4-1, the high-collision energy mass spectrum revealed several major fragment ions that are characteristic of its structure. By analyzing these fragments, researchers can deduce the site of metabolic modification on the original Morinidazole molecule. This fragmentation data is indispensable for distinguishing M4-1 from its isomers and other metabolites researchgate.net.

Table 2: High-Energy MS/MS Fragmentation Data for Morinidazole Metabolite M4-1

| Precursor Ion (m/z) | Major Product Ions (m/z) | Significance |

|---|---|---|

| Protonated M4-1 | 184.072 | Key fragment for structural identification. |

| 160.096 | Characteristic fragment aiding in pathway analysis. | |

| 130.085 | Provides additional structural information. |

Data derived from UPLC/Q-TOF MS analysis of human samples. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an ion nih.govresearchgate.net. Instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers are capable of HRMS and were used to identify M4-1 nih.govresearchgate.net.

The accurate mass measurement of the M4-1 molecular ion enables the calculation of its unique elemental formula. This significantly increases the confidence in its identification, as it drastically narrows down the number of possible chemical structures. Furthermore, obtaining accurate masses for the fragment ions produced during MS/MS analysis allows for the assignment of elemental compositions to these fragments as well. This level of detail is crucial for piecing together the complete structure of the metabolite and confirming the specific biotransformation that occurred nih.gov.

Quantitative Analysis by LC-MS/MS in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of drug metabolites in complex biological matrices like plasma and urine due to its high sensitivity and selectivity. researchgate.net The analysis of morinidazole and its metabolites, including M4-1, has been effectively performed using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems coupled with mass spectrometric detection. researchgate.netresearchgate.net

In studies profiling the metabolites of morinidazole in humans, UPLC combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has been utilized to detect and identify metabolites in plasma and urine samples. researchgate.netresearchgate.netnih.gov This high-resolution mass spectrometry approach allows for the determination of the elemental composition of the metabolite and its fragments, which is critical for identification. researchgate.net For M4-1, which is identified as a product of N-dealkylation and subsequent oxidation of the morinidazole side chain, mass spectrometry provides key structural information. The high-energy mass spectrum of M4-1 shows characteristic fragment ions that help in its differentiation from other metabolites. researchgate.net

The challenges in analyzing samples from complex biological matrices include potential signal suppression or enhancement from co-eluting endogenous components. nih.govresearchgate.net Studies have shown that salt concentration is a dominant factor impacting signal detection in the LC-MS/MS analysis of morinidazole. nih.govresearchgate.net To mitigate these matrix effects, strategies such as employing pulse gradient chromatography and using ammonium (B1175870) formate (B1220265) as a mobile phase modifier have been shown to enhance signal intensity and reduce variability. nih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for morinidazole metabolite analysis.

| Parameter | Description |

| Chromatography | Reverse-phase UPLC or HPLC |

| Column | C18 stationary phase |

| Mobile Phase | Gradient elution with acetonitrile and water, often containing modifiers like formic acid or ammonium formate to improve ionization and peak shape. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode is commonly used for nitroimidazole compounds. researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantitative analysis (Multiple Reaction Monitoring - MRM mode) or Time-of-Flight (TOF) for high-resolution accurate mass measurement. |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for the analyte (M4-1) and the internal standard to ensure selectivity and accurate quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for M4-1 Structural Confirmation

While high-resolution mass spectrometry is a primary tool for the initial identification and structural elucidation of metabolites in complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. researchgate.netnih.gov NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), their connectivity, and the spatial relationships between them, which is essential for confirming the precise structure of a metabolite like M4-1. nih.govnih.gov

A suite of 1D and 2D NMR experiments is typically employed to fully characterize a novel metabolite structure.

1D NMR:

¹H NMR (Proton NMR): This is often the first experiment performed. It provides information on the number of different types of protons, their chemical environments (via chemical shift), neighboring protons (via spin-spin coupling), and their relative numbers (via integration). mdpi.com

¹³C NMR (Carbon NMR): This experiment reveals the number of non-equivalent carbons and their chemical environments. The chemical shift range for ¹³C is much wider than for ¹H, providing better resolution and high sensitivity to small structural changes. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It helps in piecing together fragments of the molecule by establishing proton-proton connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning specific protons to their corresponding carbons. nih.gov

The following table outlines the application of these NMR techniques for the structural confirmation of M4-1.

| NMR Technique | Information Provided for M4-1 Structural Confirmation |

| ¹H NMR | Confirms the presence of protons on the imidazole (B134444) ring, the morpholine (B109124) ring, and the modified side chain. The chemical shifts and coupling patterns would verify the oxidation that occurred. |

| ¹³C NMR | Determines the chemical shift for each carbon atom in the M4-1 structure, confirming the changes in the carbon skeleton compared to the parent drug, such as the formation of a carbonyl or carboxyl group. nih.gov |

| COSY | Establishes ¹H-¹H spin-spin coupling networks within the morpholine and side-chain fragments. |

| HSQC/HMQC | Unambiguously assigns each proton to its directly attached carbon atom. |

| HMBC | Provides long-range ¹H-¹³C correlations that connect the imidazole ring, the modified side chain, and the morpholine ring, confirming the overall structure of the metabolite. |

Sample Preparation Strategies for M4-1 Bioanalysis

Effective sample preparation is a critical step in bioanalysis to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest. americanpharmaceuticalreview.combioanalysis-zone.com The choice of technique depends on the analyte's properties, the biological matrix, and the sensitivity required for the analytical method. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Optimization involves selecting an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, unionized state, thereby maximizing its partitioning into the organic layer. This technique can provide very clean extracts but can be labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that has largely replaced LLE for many applications. americanpharmaceuticalreview.com It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov Optimization of SPE for M4-1 would involve:

Sorbent Selection: Based on the polarity of M4-1, reverse-phase (e.g., C18), normal-phase, or ion-exchange (e.g., mixed-mode cation exchange) sorbents could be chosen. nih.govchromatographyonline.com

Wash Steps: Solvents of intermediate strength are used to remove weakly bound interferences without eluting the analyte.

Elution Solvent: The strongest solvent that provides complete recovery of the analyte in a minimal volume is selected.

Protein Precipitation (PPT) is one of the simplest and most common methods for cleaning up plasma or serum samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid like trichloroacetic acid, to the sample. nih.govresearchgate.netnih.gov This denatures and precipitates the proteins, which can then be removed by centrifugation. nih.gov

For the analysis of morinidazole and related nitroimidazole metabolites in plasma, protein precipitation with acetonitrile has been successfully used. nih.govresearchgate.netnih.gov While fast and inexpensive, PPT may not remove all matrix components (e.g., phospholipids), which can lead to ion suppression in LC-MS/MS analysis. The resulting supernatant can be directly injected or subjected to further clean-up steps like SPE if necessary.

Validation of Bioanalytical Methods for M4-1 Quantification

To ensure that a bioanalytical method generates reliable data for regulatory submissions, it must be rigorously validated according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often harmonized under the International Council for Harmonisation (ICH) M10 guideline. europa.euich.org A full validation demonstrates that the assay is suitable for its intended purpose. europa.eueuropa.eu

The key validation parameters for a chromatographic assay for M4-1 are summarized in the table below.

| Validation Parameter | Description and Acceptance Criteria |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The response from interfering components should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). europa.eu |

| Calibration Curve & Linearity | The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards is analyzed. The curve should have a well-defined regression model (e.g., linear, weighted 1/x²) with a correlation coefficient (r²) typically ≥ 0.99. |

| Accuracy & Precision | Accuracy refers to the closeness of the determined value to the nominal concentration. Precision measures the reproducibility of replicate measurements. nih.gov These are assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ). nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20% for accuracy and ≤20% for precision). nih.gov |

| Recovery | The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extracted sample to that of a post-extracted sample. Recovery should be consistent and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components from the biological matrix. nih.gov It is assessed to ensure that ion suppression or enhancement does not compromise the accuracy of the quantification. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage in the autosampler. nih.gov |

Validated methods for morinidazole and its metabolites have demonstrated linearity over specified concentration ranges with acceptable intra- and inter-day precision and accuracy, confirming their suitability for pharmacokinetic studies. nih.gov

Assessment of Linearity, Accuracy, Precision, and Sensitivity (Lower Limit of Quantification, LLOQ)

The validation of a bioanalytical method begins with establishing its fundamental performance characteristics: linearity, accuracy, precision, and sensitivity. These parameters ensure that the method can reliably quantify M4-1 within a specific concentration range.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of M4-1, a calibration curve is generated by analyzing a series of standards of known concentrations. The curve is typically required to have a correlation coefficient (r²) of 0.99 or greater.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). For accuracy, the mean value should generally be within ±15% of the nominal value. Precision, expressed as the coefficient of variation (CV), should not exceed 15%.

Sensitivity (LLOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of M4-1 in a sample that can be quantified with acceptable accuracy and precision. For the LLOQ, the acceptance criteria for accuracy are typically within ±20% of the nominal value, and the precision should not exceed 20% CV.

While a validated LC-MS/MS method has been used to quantify M4-1 in human plasma and urine, specific quantitative data from the validation studies are not detailed in the available literature. researchgate.net The following table outlines the typical parameters evaluated.

Table 1: Linearity, Accuracy, Precision, and LLOQ Assessment

Specific experimental data for this compound was not available in the reviewed sources. The table structure is illustrative of a typical validation summary.

| Parameter | Metric | Acceptance Criteria | Result for M4-1 |

| Linearity | |||

| Calibration Range | Concentration Range | N/A | [Data not available] |

| Correlation Coefficient | r² | ≥ 0.99 | [Data not available] |

| Intra-Day Accuracy & Precision | (n=5) | ||

| Low QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| Mid QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| High QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| Inter-Day Accuracy & Precision | (3 runs) | ||

| Low QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| Mid QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| High QC | Accuracy (%) | 85-115% | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] | |

| Sensitivity (LLOQ) | |||

| Concentration | pg/mL or ng/mL | N/A | [Data not available] |

| Accuracy | % of Nominal | 80-120% | [Data not available] |

| Precision | %CV | ≤ 20% | [Data not available] |

Evaluation of Selectivity, Matrix Effects, and Recovery

To ensure reliable measurements in complex biological fluids like plasma or urine, the analytical method must be evaluated for selectivity, matrix effects, and recovery efficiency.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte (M4-1) in the presence of other components in the sample, such as endogenous substances or other metabolites. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard.

Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This "matrix effect" can compromise the accuracy and reproducibility of the method. Studies on morinidazole have indicated that salts are a dominant factor in matrix effects, which can be mitigated by optimizing the mobile phase, for instance, by using modifiers like ammonium formate. nih.gov

Recovery: Recovery is the efficiency of the extraction process used to isolate M4-1 from the biological matrix. It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of the analyte in a clean solution at the same concentration. While 100% recovery is not necessary, it should be consistent and reproducible across the concentration range.

The following table summarizes the parameters for these assessments.

Table 2: Selectivity, Matrix Effect, and Recovery Evaluation

Specific experimental data for this compound was not available in the reviewed sources. The table structure is illustrative of a typical validation summary.

| Parameter | Metric | Acceptance Criteria | Result for M4-1 |

| Selectivity | Interference in Blank Matrix | No significant interference at the retention time of the analyte or IS | [Data not available] |

| Matrix Effect | Matrix Factor | Should be consistent; CV ≤ 15% | [Data not available] |

| Recovery | Mean Recovery (%) | Should be consistent and reproducible | [Data not available] |

| Precision (%CV) | ≤ 15% | [Data not available] |

Stability in Biological Samples Under Various Storage Conditions

The stability of this compound in biological samples is a critical parameter to ensure that the measured concentration reflects the actual concentration at the time of sample collection. Stability must be evaluated under various conditions that mimic the sample's lifecycle from collection to analysis.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability of M4-1 after multiple cycles of freezing and thawing, which can occur during sample handling and retrieval from storage.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might be left out during processing.

Long-Term Stability: Determines the stability of M4-1 in the matrix when stored frozen (e.g., at -20°C or -80°C) for an extended period, covering the duration of the study sample storage.

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument.

For all stability tests, the mean concentration of the analyte in the stored QC samples should be within ±15% of the mean concentration of freshly prepared QC samples.

Table 3: Stability of M4-1 in Biological Matrix

Specific experimental data for this compound was not available in the reviewed sources. The table structure is illustrative of a typical validation summary.

| Stability Condition | Duration | Temperature | Mean % Change from Baseline | Result for M4-1 |

| Freeze-Thaw Stability | 3 Cycles | -20°C to Room Temp | Within ±15% | [Data not available] |

| Short-Term (Bench-Top) Stability | e.g., 8 hours | Room Temperature | Within ±15% | [Data not available] |

| Long-Term Stability | e.g., 90 days | -80°C | Within ±15% | [Data not available] |

| Post-Preparative Stability | e.g., 24 hours | Autosampler Temp (e.g., 4°C) | Within ±15% | [Data not available] |

Enzyme Kinetics and Inhibition/induction Potential of Morinidazole Metabolite M4 1

In Vitro Enzyme Kinetic Studies for M4-1 Formation and Further Metabolism

There is no available information in the scientific literature detailing in vitro enzyme kinetic studies for the formation or subsequent metabolism of morinidazole (B1676747) metabolite M4-1.

Determination of Michaelis-Menten Parameters (Km, Vmax) in Microsomal and Recombinant Systems

No studies were found that determined the Michaelis-Menten parameters (Km, Vmax) for the formation of M4-1 in either human liver microsomes or recombinant enzyme systems.

Identification of Substrate Inhibition or Activation Patterns

Information regarding substrate inhibition or activation patterns related to the formation of M4-1 is not available in the current body of scientific research.

Metabolic Enzyme Induction Studies by M4-1 (In Vitro/Preclinical)

There are no published in vitro or preclinical studies investigating the potential of morinidazole metabolite M4-1 to induce metabolic enzymes.

Transcriptional Regulation of Drug-Metabolizing Enzymes (e.g., CYP, UGT)

Data on the effects of M4-1 on the transcriptional regulation of drug-metabolizing enzymes such as cytochromes P450 (CYP) or UDP-glucuronosyltransferases (UGT) are not available.

Protein Expression Levels of Enzymes in Response to M4-1 Exposure

No research has been published that measures the protein expression levels of metabolic enzymes following exposure to M4-1.

Metabolic Enzyme Inhibition Studies by M4-1 (In Vitro)

There are no available in vitro studies that assess the potential of this compound to inhibit metabolic enzymes. Therefore, no data tables on its inhibitory effects can be provided.

Determination of Inhibition Constants (Ki) and IC50 Values

No studies reporting the Ki or IC50 values for this compound are available.

Characterization of Reversible and Irreversible Inhibition Mechanisms

There is no information to characterize the inhibition mechanisms of this compound.

Assessment of Time-Dependent Inhibition (TDI)

No research assessing the time-dependent inhibition potential of this compound has been published.

Implications for Preclinical Drug-Drug Interaction Mechanisms

This compound as a Potential Enzyme Substrate, Inhibitor, or Inducer

There is no evidence to suggest that this compound acts as an enzyme substrate, inhibitor, or inducer, as the metabolite itself is not identified in the metabolic pathways of morinidazole.

Comparative Metabolism and Species Differences of Morinidazole Metabolite M4 1

Interspecies Variations in M4-1 Formation and Metabolism (In Vitro/Preclinical)

The selection of appropriate animal models for preclinical safety assessment relies heavily on understanding the similarities and differences in metabolic pathways between the test species and humans nih.goveuropa.eu. For morinidazole (B1676747), the primary metabolic routes in humans involve extensive N+-glucuronidation and sulfation medchemexpress.comresearchgate.net. While M4-1 has been identified, its prominence and pathways relative to other species are not well-documented.

Cross-Species Comparison of Metabolic Pathways Leading to and from M4-1

The metabolic pathways for morinidazole in humans are complex, yielding at least ten different metabolites researchgate.netnih.gov. The primary pathways are conjugation reactions leading to metabolites like S-morinidazole glucuronide (M8-1), R-enantiomer glucuronide (M8-2), and a sulfate (B86663) conjugate (M7) medchemexpress.comnih.gov. The specific oxidative, hydrolytic, or conjugative reactions that lead to the formation of M4-1, and any subsequent metabolism of M4-1 itself, have not been detailed in comparative in vitro studies using hepatocytes or liver microsomes from common preclinical species such as rats, dogs, or monkeys europa.eumdpi.com. For other nitroimidazoles like ornidazole, metabolic patterns differ significantly between rats, dogs, and humans, with the rat showing the most extensive metabolism nih.gov. This suggests that the formation of morinidazole metabolites, including M4-1, is also likely to exhibit species-dependent variation.

Inter-Individual Variability in M4-1 Metabolism (Preclinical Cohorts)

Inter-individual variability in drug metabolism can arise from genetic and physiological factors. While this is a critical area of study, specific research into the variability of M4-1 metabolism within preclinical animal cohorts is not documented in the available literature.

Genetic Polymorphisms Impacting M4-1-Related Enzymes in Model Organisms

The enzymes responsible for the formation of M4-1 from morinidazole have not been explicitly identified. Therefore, no studies have been conducted on genetic polymorphisms within these specific enzymes in animal models. Research on related nitroimidazole compounds has investigated genetic variations in enzymes like nitroreductases and ferredoxins, which are involved in the activation and metabolism of these drugs, particularly in target organisms like Giardia lamblia nih.govdovepress.com. However, this is distinct from the host's metabolic enzymes. Significant interspecies differences in CYP enzymes, which are often involved in Phase I metabolism, are known to exist, but their specific role in M4-1 formation and the impact of their genetic variants in animal models remain uninvestigated semanticscholar.orgresearchgate.net.

Influence of Physiological Factors (e.g., Age, Sex, Disease State) on M4-1 Disposition in Animal Models

Physiological factors such as age and sex can significantly influence drug metabolism and disposition in animal models nih.govmdpi.com. For instance, studies have shown that age and sex can alter susceptibility to infection and disease outcomes in mice, which can be linked to underlying physiological and metabolic differences nih.govmdpi.com. However, no specific studies have been published that assess the impact of age, sex, or disease state on the pharmacokinetics or metabolism of morinidazole metabolite M4-1 in any animal model. Such an investigation would be necessary to understand how these factors might alter exposure to this specific metabolite.

Information regarding "this compound" is not available in the reviewed scientific literature.

Following a comprehensive review of scientific databases and publications, no specific data or research findings corresponding to a compound identified as "this compound" could be located. The official nomenclature for the known metabolites of morinidazole in existing literature does not include a designation of "M4-1".

Research on the metabolism of morinidazole has identified several other key metabolites. The primary metabolic pathways for morinidazole involve N+-glucuronidation and sulfation medchemexpress.com. Studies have detailed the identification of up to 10 different metabolites in humans following intravenous administration nih.govresearchgate.net. The major metabolites are consistently identified as:

M7 : A sulfate conjugate of morinidazole researchgate.net.

M8-1 : The N+-glucuronide of S-morinidazole nih.govresearchgate.netresearchgate.net.

M8-2 : The N+-glucuronide of R-morinidazole nih.govresearchgate.netresearchgate.net.

The plasma exposure to the M8-2 metabolite has been reported to be significantly higher than that of the M8-1 metabolite nih.govresearchgate.net. These glucuronidated metabolites are primarily formed by the UGT1A9 enzyme nih.govresearchgate.net.

The designation "M4" has appeared in metabolic studies of other pharmaceutical compounds, such as alectinib (B1194254), where it is a major metabolite researchgate.netresearchgate.net. However, this is distinct from the metabolism of morinidazole.

Due to the absence of any specific information on a compound named "this compound," it is not possible to provide an article on its comparative metabolism, species differences, or In Vitro-In Vivo Extrapolation (IVIVE) considerations as requested.

Genotoxicity and Mutagenicity Assessment of M4-1 (In Vitro)

Chromosomal Aberration and Micronucleus Assays in Cultured Cells:There are no published studies reporting on the clastogenic or aneugenic potential of M4-1 using chromosomal aberration or micronucleus assays.

Unraveling the Mechanistic Toxicology of this compound

Emerging research into the metabolic fate of the antimicrobial agent morinidazole has brought attention to its various biotransformation products. Among these, the metabolite designated as M4-1 has become a subject of toxicological interest. Understanding the molecular and cellular interactions of M4-1 is crucial for a comprehensive safety assessment of morinidazole. This article delves into the mechanistic toxicology of this compound, with a specific focus on its interactions with DNA, the immune system, and off-target molecular pathways.

Biomarker Potential and Translational Significance of Morinidazole Metabolite M4 1 Preclinical Focus

Morinidazole (B1676747) Metabolite M4-1 as a Pharmacokinetic Biomarker in Preclinical Studies

Pharmacokinetic biomarkers are crucial in preclinical studies for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). While morinidazole has been shown to undergo extensive metabolism, specific preclinical studies detailing the use of its metabolite M4-1 as a pharmacokinetic biomarker are not extensively documented in the available scientific literature. The primary characterization of morinidazole's metabolites, including M4-1, has been established through studies in humans researchgate.netnih.gov.

Surrogate for Parent Drug Exposure in Preclinical Models

In drug development, a metabolite's concentration can sometimes serve as a surrogate for the parent drug's exposure, providing a less invasive or more stable measure of bioavailability. However, there is no specific preclinical research available that validates or explores the use of Morinidazole metabolite M4-1 as a direct surrogate for morinidazole exposure in animal models.

Human studies have identified M4-1 as one of ten metabolites, but the primary circulating components identified in plasma, besides the parent drug, are the glucuronide conjugates M8-1 and M8-2, and the sulfate (B86663) conjugate M7 nih.govresearchgate.net. The focus of pharmacokinetic analysis has been on these major metabolites rather than M4-1 nih.govresearchgate.net.

Identified Metabolites of Morinidazole in Humans

| Metabolite ID | Name/Description | Major/Minor |

|---|---|---|

| Morinidazole | Parent Drug | - |

| M4-1 | Hydroxylation and oxidation product | Minor |

| M7 | Sulfate conjugate of morinidazole | Major |

| M8-1 | N+-glucuronide of S-morinidazole | Major |

| M8-2 | N+-glucuronide of R-morinidazole | Major |

This table is based on data from human metabolism studies, as specific preclinical metabolite profiling was not available in the search results.

This compound as a Pharmacodynamic Biomarker in Preclinical Models

Pharmacodynamic biomarkers help to establish a link between drug exposure and its pharmacological effect. The potential of M4-1 to serve as such a biomarker in preclinical settings has not been detailed in the available literature.

Correlation with Preclinical Biological Responses or Target Engagement

For a metabolite to be a useful pharmacodynamic biomarker, its concentration should correlate with the biological or therapeutic effect of the parent drug. There is currently no published preclinical data that establishes a correlation between the concentration of this compound and the antimicrobial efficacy or target engagement of morinidazole in animal models of infection. Pharmacodynamic assessments of morinidazole have focused on its direct antimicrobial activity against various anaerobic bacteria nih.gov. While some drug metabolites can be pharmacologically active, the activity of M4-1 has not been characterized nih.gov.

Significance in Drug Discovery and Development (Preclinical Phase)

Lead Optimization and Candidate Selection Based on M4-1 Profile

The process of lead optimization in drug development involves refining the chemical structure of a compound to improve its efficacy, safety, and pharmacokinetic properties. A critical aspect of this is understanding the metabolic fate of the lead compound, as metabolites can contribute to both the therapeutic effect and potential toxicity.

For a metabolite like M4-1 to have significantly influenced lead optimization, several factors would have been considered in preclinical studies:

Rate of Formation: A rapid and extensive conversion of the parent drug to M4-1 might have shifted the focus to evaluating the metabolite's own properties.

Toxicity: In vitro cytotoxicity assays and preliminary in vivo rodent studies would have been conducted to determine if M4-1 exhibited any safety signals. A toxic metabolite would be a significant liability and could lead to the de-selection of the parent compound.

Without specific preclinical data on these aspects of M4-1, its precise role in the lead optimization of Morinidazole remains speculative.

Contribution to Preclinical Safety Assessment and Risk Mitigation

The preclinical safety assessment of a new drug candidate involves a comprehensive evaluation of its potential adverse effects before it is administered to humans. This includes an assessment of its metabolites. Regulatory guidelines often require the safety qualification of any metabolite that is found at significantly higher concentrations in humans than in the animal species used for toxicology studies.

While detailed preclinical safety studies on M4-1 are not publicly available, its pharmacokinetic profile observed in a clinical setting provides a strong rationale for its importance in preclinical safety evaluation. A key finding from a study involving patients with severe renal impairment was a significant accumulation of M4-1 in their plasma compared to healthy volunteers. This observation, although clinical, underscores the necessity of thorough preclinical characterization of this metabolite.

Key Considerations for Preclinical Safety Assessment of M4-1:

Species-Specific Metabolism: A crucial step in preclinical safety assessment is to compare the metabolic profiles of the drug in humans and the animal species used for toxicology testing (e.g., rats, dogs). If M4-1 is a major metabolite in humans but only a minor one in these animal models, then separate safety studies on the isolated M4-1 would be required to ensure that its potential toxicities have been adequately assessed.

Renal Clearance Pathway: The clinical data strongly suggest that M4-1 is cleared by the kidneys. Preclinical studies would need to investigate the specific transporters involved in its renal excretion. This information is vital for predicting potential drug-drug interactions and for understanding the mechanism of its accumulation in renally impaired subjects.

In Vitro and In Vivo Toxicity Studies: A standard preclinical safety package for a significant metabolite like M4-1 would include a battery of tests to assess its potential for genotoxicity, cytotoxicity, and off-target pharmacology.

The significant increase in M4-1 exposure in individuals with compromised renal function highlights its potential as a biomarker for dose adjustment considerations. Preclinical models of renal impairment could be utilized to further investigate the relationship between renal function, M4-1 levels, and any potential adverse effects, thereby informing risk mitigation strategies for the clinical use of Morinidazole.

Future Research Directions and Unaddressed Academic Questions for Morinidazole Metabolite M4 1

Elucidating Novel Biotransformation Pathways and Minor Metabolites of M4-1

The complete biotransformation cascade of morinidazole (B1676747), including the further metabolism of its initial products, is not fully mapped. While M4-1 is a known metabolite, its own potential for subsequent metabolic conversion remains an open question. Future research should focus on identifying whether M4-1 is a terminal metabolite or an intermediate that undergoes further Phase I or Phase II transformations.

Key research objectives should include:

Incubation Studies: Performing in-vitro incubation studies of synthetic M4-1 with human liver microsomes, S9 fractions, and hepatocytes to identify any subsequent, or "downstream," metabolites.

High-Resolution Mass Spectrometry: Utilizing advanced liquid chromatography-high-resolution mass spectrometry (LC-HRMS) techniques to analyze these incubation samples, allowing for the detection and structural elucidation of novel, low-abundance M4-1 metabolites. researchgate.net

Stable Isotope Labeling: Employing stable isotope-labeled M4-1 to trace its metabolic fate definitively within complex biological matrices and distinguish its metabolites from endogenous compounds.

This line of inquiry would provide a more complete picture of the morinidazole metabolic network, clarifying the ultimate fate of this specific branch of its biotransformation.

Table 1: Illustrative Data from a Proposed M4-1 Incubation Study This table represents hypothetical data from a future study to identify downstream metabolites of M4-1.

| Metabolite ID | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Proposed Biotransformation | Detected in Matrix |

|---|---|---|---|---|

| M4-1-A | 4.2 | [Value] | Hydroxylation | Liver Microsomes |

| M4-1-B | 3.8 | [Value] | Glucuronidation | Hepatocytes, S9 Fraction |

| M4-1-C | 5.1 | [Value] | N-dealkylation | Liver Microsomes |

Deeper Exploration of Specific Enzyme Isoforms and Genetic Variants in Model Systems

The specific enzymes responsible for the formation, and potential clearance, of M4-1 have not been definitively identified. While the formation of major morinidazole metabolites M8-1 and M8-2 has been linked to UGT1A9, the enzymatic origins of M4-1 are unknown. nih.gov Future preclinical studies should aim to pinpoint the precise enzyme isoforms involved.

Suggested research approaches include:

Recombinant Enzyme Screening: Screening a panel of recombinant human cytochrome P450 (CYP), flavin-containing monooxygenase (FMO), and other relevant drug-metabolizing enzymes with morinidazole to identify which ones produce M4-1.

Pharmacogenetic Studies: Investigating the impact of common genetic polymorphisms in identified enzymes on the rate of M4-1 formation in vitro using human liver microsomes from genotyped individuals. This could reveal potential sources of inter-individual variability in morinidazole metabolism.

Animal Model Studies: Utilizing knockout animal models (e.g., mice lacking specific CYP isoforms) to confirm the role of candidate enzymes in M4-1 formation in vivo.

Understanding the enzymatic basis of M4-1 metabolism is a prerequisite for predicting potential drug-drug interactions and pharmacogenetic-driven variations in morinidazole's metabolic profile.

Advanced In Silico Modeling for M4-1 Fate, Activity, and Interaction Prediction

Computational, or in silico, models are powerful tools for predicting drug metabolism and potential bioactivity before extensive laboratory work is undertaken. news-medical.netopenaccesspub.org For M4-1, these models can help prioritize experimental studies and generate hypotheses about its behavior.

Future computational research should focus on:

Metabolite Prediction: Employing mechanism-based computational models (e.g., covering CYP, UGT, and other enzyme families) to predict the likely sites of metabolism on the M4-1 structure itself. news-medical.net

Pharmacophore and Docking Studies: Building pharmacophore models for M4-1 and performing molecular docking simulations against a panel of biological targets (e.g., receptors, enzymes, ion channels) to predict any potential off-target activity or interactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing or refining existing PBPK models of morinidazole to include a specific sub-model for M4-1, incorporating its formation and potential elimination pathways to better simulate its concentration profiles in various tissues.

These in silico approaches can accelerate research by providing a rational basis for designing subsequent in-vitro and in-vivo experiments. frontiersin.org

Development of Novel Analytical Probes and Imaging Agents for M4-1 Research

A significant barrier to studying minor metabolites is the difficulty in detecting and quantifying them in real-time within biological systems. The development of specific analytical tools for M4-1 is a critical unmet need.

Future research should be directed towards:

Monoclonal Antibody Development: Generating highly specific monoclonal antibodies that can bind to M4-1, enabling the development of sensitive immunoassays (e.g., ELISA) for high-throughput quantification in biological samples.

Fluorescent Probes: Designing and synthesizing fluorescently labeled derivatives of M4-1 that retain similar physicochemical properties. These probes could be used in cell-based assays to visualize its subcellular distribution and transport.

Radiolabeling and PET Imaging: Synthesizing a radiolabeled version of M4-1 (e.g., with Carbon-11 or Fluorine-18) for use as a positron emission tomography (PET) imaging agent in preclinical animal models. This would allow for non-invasive, whole-body visualization of M4-1's distribution and accumulation in different organs over time.

Such tools would revolutionize the study of M4-1, moving beyond simple quantification in plasma or urine to a more dynamic understanding of its disposition at the tissue and cellular level. researchgate.net

Integration of Multi-Omics Data in M4-1 Metabolism and Effect Studies (Preclinical)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological response to a drug or its metabolites. elifesciences.orgnih.gov Applying these techniques in preclinical studies could uncover previously unknown effects of M4-1.

A forward-thinking research strategy would involve:

Treating model systems (e.g., hepatocyte cultures) with purified M4-1.

Performing a multi-omics analysis to observe changes at multiple molecular levels.

Transcriptomics (RNA-seq): To identify genes whose expression is altered by M4-1, potentially indicating pathway activation or perturbation.

Proteomics: To measure changes in protein abundance, confirming the effects of gene expression changes.

Metabolomics: To analyze shifts in the cellular metabolome, which could reveal downstream effects on metabolic pathways. nih.gov

Integrating these datasets could reveal novel biological networks influenced by M4-1, providing a comprehensive, systems-level understanding of its activity beyond its role as a simple byproduct of morinidazole metabolism. researchgate.net

Table 2: Conceptual Framework for a Multi-Omics Study of M4-1 in Hepatocytes This table illustrates the type of integrated data that could be generated from future preclinical research.

| Omics Layer | Key Finding (Hypothetical) | Potential Implication |

|---|---|---|

| Transcriptomics | Upregulation of genes involved in oxidative stress response. | M4-1 may induce a cellular stress response. |

| Proteomics | Increased abundance of antioxidant enzymes. | Confirms activation of the oxidative stress pathway. |

| Metabolomics | Depletion of glutathione (B108866) and increase in oxidized glutathione. | Provides functional evidence of M4-1 inducing oxidative stress. |

Mechanistic Understanding of Inter-Organ Communication Regarding M4-1 Disposition in Preclinical Models

The disposition of a metabolite is not confined to the liver; it involves a complex interplay between multiple organs, including the gut, kidney, and liver. The gut microbiome can influence hepatic metabolism, and the kidneys are crucial for the excretion of metabolites. plos.orgnih.gov Understanding how these organs communicate to handle M4-1 is a key area for future preclinical investigation.

Research should aim to:

Characterize Enterohepatic Recirculation: Investigate whether M4-1 or its potential conjugates are excreted in bile and subsequently reabsorbed in the intestine, a process that could prolong its presence in the body.

Identify Renal Transporters: Determine which specific uptake and efflux transporters in the kidney are responsible for the secretion of M4-1 into the urine. This is particularly relevant given that renal excretion is a major elimination route for morinidazole and its primary metabolites. nih.gov

Study the Gut Microbiome's Role: Explore whether the gut microbiota can metabolize morinidazole to form M4-1 or, conversely, if they can metabolize M4-1 that enters the gut via bile. This could be achieved by comparing M4-1 profiles in conventional versus germ-free animal models. plos.org

Q & A

How does renal impairment affect the pharmacokinetics of Morinidazole metabolite M4-1, and what methodological approaches are used to assess this?

Basic Research Question

In patients with severe renal impairment (RI), the AUC0-∞ of M4-1 is over seven times higher compared to healthy subjects, while renal excretion decreases by 72% due to reduced clearance . Methodologically, plasma and urine concentrations of M4-1 are quantified using validated HPLC-MS/MS assays, with pharmacokinetic parameters (e.g., CL, t1/2) calculated via Phoenix WinNonlin 6.0 software. Covariates like creatinine clearance (CLcr) are analyzed using scatter plots and correlation tests to evaluate renal impact .

What population pharmacokinetic models best characterize the disposition of M4-1 in patients with organ dysfunction, and how are covariates integrated?

Advanced Research Question